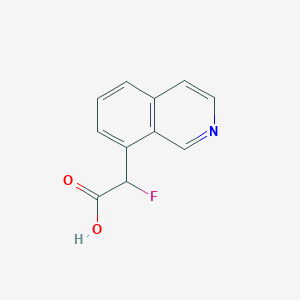
2-Fluoro-2-(isoquinolin-8-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(isoquinolin-8-yl)acetic acid typically involves the reaction of isoquinoline derivatives with fluorinated acetic acid precursors. One common method involves the nucleophilic substitution reaction where a fluorine atom is introduced into the acetic acid moiety. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(isoquinolin-8-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Fluoro-2-(isoquinolin-8-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(isoquinolin-8-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may inhibit DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and cell division . This inhibition can lead to cell death, making the compound a potential candidate for antimicrobial or anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin.
Isoquinoline Derivatives: Compounds such as berberine and papaverine, which have various pharmacological effects.
Uniqueness
2-Fluoro-2-(isoquinolin-8-yl)acetic acid is unique due to its specific structural features, including the presence of both a fluorine atom and an isoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H8FNO2 |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
2-fluoro-2-isoquinolin-8-ylacetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-10(11(14)15)8-3-1-2-7-4-5-13-6-9(7)8/h1-6,10H,(H,14,15) |
Clave InChI |
KJVPETOPFAEKHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NC=C2)C(=C1)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


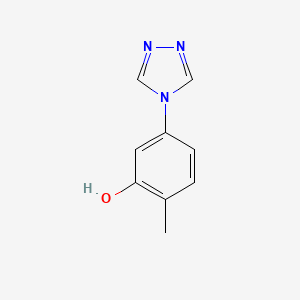
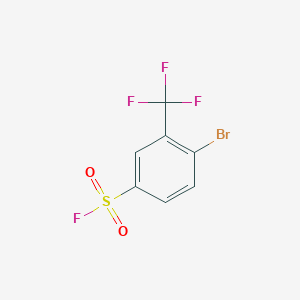
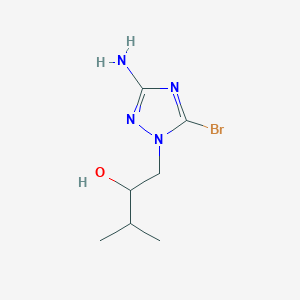
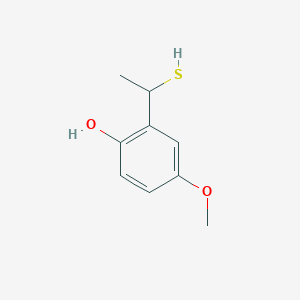
![2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B13301110.png)
![3-[(2,5-Dimethylphenyl)methoxy]azetidine](/img/structure/B13301113.png)


![4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13301128.png)
![4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301135.png)
![2-[(2-Ethylbutyl)amino]cyclohexan-1-ol](/img/structure/B13301137.png)


![2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301164.png)
